2-(Cyclobutylmethyl)-2-methoxypropan-1-amine
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Overview
Description
2-(Cyclobutylmethyl)-2-methoxypropan-1-amine is an organic compound characterized by a cyclobutylmethyl group attached to a methoxypropan-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclobutylmethyl)-2-methoxypropan-1-amine typically involves the following steps:
Formation of Cyclobutylmethyl Halide: Cyclobutylmethanol is converted to cyclobutylmethyl halide using a halogenating agent such as thionyl chloride or phosphorus tribromide.
Alkylation Reaction: The cyclobutylmethyl halide is then reacted with 2-methoxypropan-1-amine in the presence of a base like sodium hydride or potassium carbonate to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale alkylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under basic conditions.
Major Products:
Oxidation: Formation of cyclobutylmethyl ketone or aldehyde.
Reduction: Formation of cyclobutylmethyl alcohol or amine.
Substitution: Formation of substituted cyclobutylmethyl derivatives.
Scientific Research Applications
2-(Cyclobutylmethyl)-2-methoxypropan-1-amine has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclobutylmethyl)-2-methoxypropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
- 2-(Cyclobutylmethyl)-2-methoxyethan-1-amine
- 2-(Cyclobutylmethyl)-2-methoxybutan-1-amine
- 2-(Cyclopropylmethyl)-2-methoxypropan-1-amine
Comparison: 2-(Cyclobutylmethyl)-2-methoxypropan-1-amine is unique due to its specific cyclobutylmethyl group, which imparts distinct chemical and physical properties compared to similar compounds. The presence of the cyclobutyl ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H19NO |
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Molecular Weight |
157.25 g/mol |
IUPAC Name |
3-cyclobutyl-2-methoxy-2-methylpropan-1-amine |
InChI |
InChI=1S/C9H19NO/c1-9(7-10,11-2)6-8-4-3-5-8/h8H,3-7,10H2,1-2H3 |
InChI Key |
YPAGWUJATQVYAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCC1)(CN)OC |
Origin of Product |
United States |
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